Nelotanserin

Description

This compound has been used in trials studying the treatment of Lewy Body Dementia, Visual Hallucinations, Dementia With Lewy Bodies, and REM Sleep Behavior Disorder. It is a highly selective antagonist at the 5-HT2A serotonin receptor. It increases non-REM sleep, the most restorative phase of the sleep cycle, without sacrificing REM or dream sleep. This compound works through a mechanism of action that is different from currently marketed drugs.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

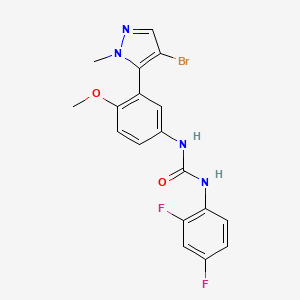

a 5-HT2A inverse agonist for treating insomnia; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSPVUFTLGQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232868 | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839713-36-9 | |

| Record name | N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839713-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelotanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELOTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nelotanserin's Mechanism of Action on 5-HT2A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelotanserin is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor. Its mechanism of action is centered on the modulation of the constitutively active Gq/11 signaling pathway, leading to a reduction in basal receptor activity. This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its binding affinity, functional activity, and the downstream signaling cascades it influences. Detailed experimental methodologies for key assays are presented, alongside structured data tables and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its core mechanism.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human 5-HT2A receptor. Its primary mechanism is inverse agonism, meaning it not only blocks the action of agonists but also reduces the receptor's basal, or constitutive, activity.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes. These assays typically utilize a radiolabeled ligand, such as [3H]-ketanserin, which binds to the 5-HT2A receptor. The ability of this compound to displace the radioligand is measured, and the Ki value is calculated, representing the concentration of this compound required to occupy 50% of the receptors.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2A | Reference |

| 5-HT2A | 0.35 | - | [1] |

| 5-HT2C | 100 | ~286-fold | [1] |

| 5-HT2B | 2000 | ~5714-fold | [1] |

Note: Ki values are indicative of the compound's affinity for the receptor, with lower values signifying higher affinity.

Functional Activity

Functional assays, such as inositol phosphate (IP) accumulation assays, are used to quantify this compound's activity as an inverse agonist. The 5-HT2A receptor is constitutively active, meaning it signals through the Gq/11 pathway even in the absence of an agonist, leading to the production of inositol phosphates. An inverse agonist like this compound reduces this basal signaling. The IC50 value represents the concentration of this compound that inhibits 50% of the receptor's constitutive activity.

Table 2: Functional Activity (IC50) of this compound as an Inverse Agonist

| Receptor Subtype | Assay | IC50 (nM) | Functional Profile | Reference |

| 5-HT2A | IP Accumulation | 1.7 | Full Inverse Agonist | [1] |

| 5-HT2C | IP Accumulation | 79 | Partial Inverse Agonist | [1] |

| 5-HT2B | IP Accumulation | 791 | Weak Inverse Agonist |

Note: IC50 values in this context reflect the potency of the inverse agonist, with lower values indicating greater potency.

Core Mechanism of Action: Modulation of the Gq/11 Signaling Pathway

The primary mechanism of action of this compound at the 5-HT2A receptor is the attenuation of the Gq/11 signaling cascade. In its constitutively active state, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by binding to the 5-HT2A receptor, stabilizes it in an inactive conformation, thereby reducing the activation of Gq/11 and the subsequent downstream signaling events.

Recent studies suggest that the inverse agonism of this compound on Gq/11 and/or Gi1 proteins may be mediated by another receptor, as the effect was not blocked by a selective 5-HT2A antagonist and was still present in 5-HT2A knockout mice. This indicates a more complex pharmacological profile than previously understood and warrants further investigation.

Signaling Pathway Diagram

Caption: this compound's inverse agonism at the 5-HT2A receptor inhibits the Gq/11 signaling pathway.

Effect on β-Arrestin Signaling

The 5-HT2A receptor can also signal through a G-protein-independent pathway involving β-arrestins. Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and activation of distinct signaling cascades, such as the MAPK/ERK pathway.

Currently, there is a lack of specific published data on the effect of this compound on β-arrestin recruitment at the 5-HT2A receptor. As an inverse agonist, it is hypothesized that this compound would not promote β-arrestin recruitment and may even inhibit any basal β-arrestin association. However, definitive experimental evidence is required to confirm this. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), is an active area of research for 5-HT2A receptor ligands. Further studies are needed to fully characterize this compound's profile in this context.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's mechanism of action. These are generalized protocols based on standard practices in the field, as specific, detailed protocols from the primary literature on this compound are not fully available.

Radioligand Binding Assay ([3H]-ketanserin)

This assay determines the binding affinity of this compound for the 5-HT2A receptor.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of [3H]-ketanserin (typically near its Kd value).

-

Varying concentrations of this compound (or a vehicle control for total binding).

-

A high concentration of a non-radiolabeled antagonist (e.g., mianserin) for determining non-specific binding.

-

The prepared cell membranes.

-

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as specific binding versus the log concentration of this compound.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that displaces 50% of the specific binding of [3H]-ketanserin).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the inverse agonist activity of this compound by quantifying its ability to reduce the basal production of inositol phosphates.

Experimental Workflow:

Caption: Workflow for an inositol phosphate accumulation assay to measure inverse agonism.

Methodology:

-

Cell Culture and Labeling:

-

Cells expressing the 5-HT2A receptor (e.g., HEK-293) are seeded in multi-well plates.

-

The cells are labeled overnight with [3H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.

-

-

Assay Procedure:

-

The labeling medium is removed, and the cells are washed.

-

Cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), which is a stable downstream metabolite.

-

Varying concentrations of this compound are added to the wells, and the plates are incubated for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

The incubation is stopped by the addition of a lysis buffer (e.g., a cold acid solution).

-

The total inositol phosphates are separated from the free [3H]-myo-inositol using anion-exchange chromatography columns.

-

The radioactivity of the eluted inositol phosphates is measured by scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]-inositol phosphates is plotted against the log concentration of this compound.

-

Non-linear regression is used to fit the data and determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in basal inositol phosphate accumulation.

-

Conclusion

This compound is a highly selective and potent 5-HT2A receptor inverse agonist. Its primary mechanism of action involves the inhibition of the constitutive activity of the 5-HT2A receptor, leading to a reduction in Gq/11-mediated signaling and downstream second messenger production. While its effects on the Gq/11 pathway are well-characterized, further research is needed to elucidate its potential interactions with the β-arrestin signaling pathway and to clarify the role of other receptors in its observed inverse agonist activity. The detailed understanding of this compound's molecular mechanism provides a strong foundation for its continued investigation and development as a therapeutic agent for a range of neuropsychiatric disorders.

References

Nelotanserin's Serotonin Receptor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the serotonin receptor selectivity profile of nelotanserin, a potent and selective 5-HT2A receptor inverse agonist. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

This compound is a novel therapeutic agent that has been investigated for the treatment of various central nervous system disorders, including sleep disturbances and psychosis-related conditions.[1][2] Its therapeutic effects are primarily attributed to its high affinity and inverse agonist activity at the serotonin 2A (5-HT2A) receptor.[3][4][5] Understanding the precise selectivity profile of this compound across the serotonin receptor family is crucial for elucidating its mechanism of action and predicting its potential on- and off-target effects. This guide summarizes the available binding and functional data, details the experimental protocols used to generate this data, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound has been characterized through radioligand binding assays and functional assays, which measure the drug's affinity for and activity at various serotonin receptors. The data consistently demonstrates a high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2C and 5-HT2B receptors.

Radioligand Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The binding affinity of this compound for human and rat serotonin receptors is summarized in Table 1.

| Receptor Subtype | Species | Ki (nM) | Reference(s) |

| 5-HT2A | Human | 0.35 | |

| Rat | ~2.1 (6-fold higher than human) | ||

| 5-HT2C | Human | 100 | |

| 5-HT2B | Human | 2000 |

Table 1: this compound Binding Affinity (Ki) for Serotonin Receptors.

Based on these findings, this compound exhibits a 262-fold higher affinity for the human 5-HT2A receptor compared to the 5-HT2C receptor and a 6610-fold higher affinity for the human 5-HT2A receptor over the 5-HT2B receptor.

Functional Activity (IC50)

Functional assays, such as inositol phosphate (IP) accumulation assays, are employed to measure the ability of a compound to modulate receptor activity. As an inverse agonist, this compound reduces the basal activity of the 5-HT2A receptor. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of the receptor's constitutive activity. The functional potency of this compound at human serotonin 2A, 2C, and 2B receptors is detailed in Table 2.

| Receptor Subtype | Species | Assay Type | IC50 (nM) | Activity | Reference(s) |

| 5-HT2A | Human | IP Accumulation | 1.7 | Full Inverse Agonist | |

| 5-HT2C | Human | IP Accumulation | 79 | Partial Inverse Agonist | |

| 5-HT2B | Human | IP Accumulation | 791 | Weak Inverse Agonist |

Table 2: this compound Functional Activity (IC50) at Serotonin Receptors.

These functional data corroborate the binding affinity results, demonstrating this compound's potent inverse agonist activity at the 5-HT2A receptor with significantly lower potency at the 5-HT2C and 5-HT2B receptors.

Off-Target Binding Profile

To assess broader selectivity, this compound was evaluated in a radioligand competition study against a panel of other human serotonin receptors and neurotransmitter transporters. At a concentration of 1 µM, this compound did not show significant competition for binding to any of the other serotonin receptors or transporters tested, indicating a high degree of selectivity for the 5-HT2A receptor within this panel.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a test compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat serotonin receptor of interest.

-

Radioligand: Typically [3H]ketanserin for 5-HT2A receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 1 µM Ketanserin for 5-HT2A).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., Millipore MultiScreen system with GF/B filters) and a vacuum manifold.

-

Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta PLUS).

Procedure:

-

Membrane Preparation: Frozen cell pellets containing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

-

Receptor membrane preparation (e.g., 70 µg of protein/well).

-

A fixed concentration of the radioligand (e.g., 0.5 nM [3H]ketanserin).

-

Varying concentrations of the unlabeled test compound (this compound) or buffer (for total binding) or a high concentration of an unlabeled competitor (for non-specific binding).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature or 30°C with gentle agitation).

-

Filtration: The incubation is terminated by rapid filtration through the filter plate using a vacuum manifold. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a microplate scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Functional Assay

This functional assay measures the inverse agonist activity of this compound by quantifying its ability to reduce the basal accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2A.

Objective: To determine the functional potency (IC50) and efficacy of this compound at Gq-coupled serotonin receptors.

Materials:

-

Cell Line: HEK293 cells stably expressing the human serotonin receptor of interest.

-

Labeling Agent: myo-[3H]inositol.

-

Stimulation Buffer: Typically a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.

-

Test Compound: this compound.

-

Lysis Buffer: To stop the reaction and extract the inositol phosphates.

-

Anion Exchange Chromatography Columns: To separate the different inositol phosphate species.

-

Scintillation Counter.

Procedure:

-

Cell Culture and Labeling: Cells are cultured to near confluency and then incubated with myo-[3H]inositol for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into cellular phosphoinositides.

-

Pre-incubation: The cells are washed and then pre-incubated with the stimulation buffer containing LiCl.

-

Compound Treatment: Varying concentrations of this compound are added to the cells. For determining inverse agonist activity, the compound is added in the absence of an agonist.

-

Incubation: The cells are incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for changes in inositol phosphate levels.

-

Lysis and Extraction: The incubation is stopped by adding a lysis buffer (e.g., perchloric acid). The inositol phosphates are then extracted from the cell lysate.

-

Separation and Quantification: The extracted [3H]inositol phosphates are separated using anion exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The amount of [3H]inositol phosphate accumulation is plotted against the concentration of this compound. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the 5-HT2A receptor signaling pathway and the workflows of the key experimental assays.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Inositol Phosphate Accumulation Assay Workflow.

Conclusion

The data presented in this technical guide unequivocally establish this compound as a highly potent and selective 5-HT2A receptor inverse agonist. Its sub-nanomolar binding affinity and low nanomolar functional potency at the 5-HT2A receptor, combined with significantly lower affinity and potency at other tested serotonin receptors, underscore its selective pharmacological profile. The detailed experimental protocols and workflow diagrams provided herein offer a valuable resource for researchers and drug development professionals working with this compound or other 5-HT2A-targeting compounds. This comprehensive understanding of this compound's selectivity is fundamental for its continued investigation and potential therapeutic application.

References

The Rise and Fall of Nelotanserin: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelotanserin (formerly APD-125) is a potent and selective 5-HT2A receptor inverse agonist that was investigated for the treatment of insomnia, and later repurposed for neuropsychiatric symptoms in dementia. Developed initially by Arena Pharmaceuticals, its journey provides a compelling case study in drug development, from initial discovery and promising early trials to eventual discontinuation due to lack of efficacy in pivotal studies. This technical guide provides an in-depth history of this compound's discovery and development, detailing its mechanism of action, preclinical pharmacology, and clinical trial outcomes. It includes comprehensive summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Early Development

This compound was discovered by Arena Pharmaceuticals as part of a research program focused on G protein-coupled receptors (GPCRs).[1] The primary goal was to develop a novel treatment for insomnia by selectively targeting the 5-HT2A serotonin receptor.[2] The rationale was based on the understanding that serotonin, through the 5-HT2A receptor, plays a significant role in regulating sleep architecture.[2] Antagonists and inverse agonists of this receptor were known to enhance slow-wave sleep, the most restorative phase of sleep.[2]

This compound emerged as a lead candidate due to its high potency and selectivity as an inverse agonist for the 5-HT2A receptor.[3] As an inverse agonist, this compound not only blocks the action of serotonin at the receptor but also reduces its basal, or constitutive, activity. This mechanism was believed to offer a more profound effect on sleep maintenance compared to neutral antagonists.

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

This compound exerts its pharmacological effects by acting as a potent and selective inverse agonist at the serotonin 5-HT2A receptor. This receptor is a Gq/11-coupled GPCR, and its activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of downstream signaling events.

As an inverse agonist, this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive (ligand-independent) activity and antagonizing the effects of serotonin. This reduction in neuronal excitability in key brain regions involved in wakefulness is believed to be the primary mechanism for its sleep-promoting effects.

Signaling Pathway of 5-HT2A Receptor Activation and this compound Inhibition

Caption: 5-HT2A receptor signaling and the inhibitory action of this compound.

Preclinical Development and Experimental Protocols

This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological profile. Key in vitro and in vivo studies demonstrated its potency, selectivity, and effects on sleep architecture.

In Vitro Characterization

3.1.1. Radioligand Binding Assays

These assays were conducted to determine the binding affinity of this compound for the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes.

-

Experimental Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor were prepared.

-

Incubation: The membranes were incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

3.1.2. Inositol Phosphate (IP) Accumulation Assays

These functional assays were used to determine the inverse agonist activity of this compound at the 5-HT2A receptor.

-

Experimental Protocol:

-

Cell Culture: Cells expressing the 5-HT2A receptor were cultured in the presence of [3H]myo-inositol to label the phosphoinositide pools.

-

Incubation: Cells were pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.

-

Treatment: Cells were then treated with varying concentrations of this compound in the absence of a 5-HT2A agonist to measure its effect on basal IP production.

-

Extraction and Quantification: The reaction was terminated, and the accumulated [3H]inositol phosphates were extracted and quantified by ion-exchange chromatography or other suitable methods.

-

Data Analysis: A decrease in basal IP production in the presence of this compound indicated inverse agonist activity.

-

In Vivo Characterization

3.2.1. DOI-Induced Head-Twitch Response in Rodents

This is a classic in vivo behavioral model used to assess the functional antagonism of 5-HT2A receptors. The 5-HT2A agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) induces a characteristic head-twitch response in rodents.

-

Experimental Protocol:

-

Animal Acclimatization: Rodents (typically mice or rats) were acclimatized to the testing environment.

-

Drug Administration: Animals were pre-treated with various doses of this compound or vehicle.

-

DOI Challenge: After a specified pre-treatment time, animals were administered a standard dose of DOI.

-

Behavioral Observation: The frequency of head-twitches was observed and counted for a defined period.

-

Data Analysis: A dose-dependent reduction in DOI-induced head-twitches by this compound demonstrated its in vivo 5-HT2A receptor antagonist activity.

-

3.2.2. Sleep Studies in Rodents

Polysomnography (PSG) was used to evaluate the effects of this compound on sleep architecture in animal models.

-

Experimental Protocol:

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Recovery and Habituation: Animals were allowed to recover from surgery and were habituated to the recording chamber.

-

Drug Administration: this compound or vehicle was administered at different doses.

-

PSG Recording: Continuous EEG and EMG recordings were collected over a prolonged period (e.g., 24 hours).

-

Sleep Scoring: The recordings were scored for different sleep stages (wakefulness, non-REM sleep, and REM sleep).

-

Data Analysis: Parameters such as total sleep time, sleep efficiency, sleep latency, and time spent in each sleep stage were analyzed.

-

Preclinical studies showed that this compound dose-dependently increased non-REM sleep time and reduced the number of awakenings in rats, supporting its potential as a treatment for insomnia.

Clinical Development

The clinical development program for this compound initially focused on insomnia and later shifted to neuropsychiatric symptoms in dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD).

Insomnia Program

Arena Pharmaceuticals advanced this compound (APD-125) into clinical trials for the treatment of primary insomnia.

4.1.1. Phase 2a Study (Rosenberg et al., 2008)

This study evaluated the efficacy and safety of APD-125 in patients with primary insomnia.

-

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, 3-way crossover study.

-

Participants: 173 adult subjects with DSM-IV defined primary insomnia.

-

Intervention: Two doses of APD-125 (10 mg and 40 mg) and placebo, each administered for 7 days with a 7- to 9-day washout period between treatments.

-

Primary Outcome Measure: Change from baseline in Wake After Sleep Onset (WASO) measured by polysomnography (PSG).

-

Polysomnography (PSG) Protocol: Standard PSG recordings were performed on two screening nights and on nights 1, 2, 6, and 7 of each treatment period. Recordings included EEG, EOG, and EMG to score sleep stages according to standard criteria.

-

| Efficacy Endpoint | Placebo | APD-125 (10 mg) | APD-125 (40 mg) | p-value (vs. Placebo) |

| Change in WASO (min) - Nights 1/2 | -37.8 | -52.5 | -53.5 | < 0.0001 for both doses |

| Change in WASO (min) - Nights 6/7 | -44.0 | -51.7 | -48.0 | p = 0.01 (10 mg), p = 0.2 (40 mg) |

| Change in Number of Awakenings - Nights 1/2 | -4.4 | -7.2 | -7.9 | p < 0.001 for both doses |

| Change in Slow Wave Sleep (%) - Nights 1/2 | +0.8 | +2.1 | +3.5 | p < 0.01 (10 mg), p < 0.0001 (40 mg) |

| Table 1: Key Efficacy Results from the Phase 2a Insomnia Study (Rosenberg et al., 2008) |

Despite these promising Phase 2a results, a subsequent Phase 2b trial did not meet its primary efficacy endpoints, leading Arena Pharmaceuticals to discontinue the development of this compound for insomnia in December 2008.

Lewy Body Dementia Program

Axovant Sciences (now Sio Gene Therapies) later acquired the rights to this compound and initiated a clinical program to evaluate its potential for treating neuropsychiatric symptoms in patients with Lewy body dementia (LBD), which includes dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD).

4.2.1. Phase 2 Study in REM Sleep Behavior Disorder (RBD) (NCT02708186)

This study investigated the efficacy and safety of this compound for the treatment of REM Sleep Behavior Disorder (RBD) in patients with DLB or PDD.

-

Experimental Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 34 patients with a diagnosis of DLB or PDD and video-PSG confirmed RBD.

-

Intervention: this compound (80 mg) or placebo administered daily for 4 weeks.

-

Primary Outcome Measure: Change from baseline in the frequency of RBD events as measured by video-polysomnography (vPSG).

-

Video-Polysomnography (vPSG) Protocol: Whole-night vPSG was conducted at baseline and at the end of the 4-week treatment period. Videos of all REM sleep periods were analyzed for RBD behaviors (movements and vocalizations) using a standardized classification system.

-

| Outcome Measure | Result |

| Primary Efficacy Endpoint | No significant difference between this compound and placebo in reducing the frequency of RBD events. |

| Table 2: Primary Outcome of the Phase 2 RBD Study |

The study failed to meet its primary endpoint, and Axovant announced the discontinuation of this compound development for RBD in December 2018.

Phase 2 Study in Visual Hallucinations (NCT02640729)

This study evaluated the safety and efficacy of this compound for the treatment of visual hallucinations in patients with LBD.

-

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Approximately 20 subjects with DLB or PDD experiencing frequent visual hallucinations.

-

Intervention: this compound and placebo.

-

Primary Outcome Measure: Safety and tolerability.

-

Secondary Outcome Measures: Efficacy in reducing visual hallucinations, assessed using scales such as the Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD).

-

While interim analysis of a small number of patients suggested some potential benefit on motor symptoms, the study did not demonstrate a significant effect on visual hallucinations. No full results of this trial have been published, and the development for this indication was also discontinued.

Experimental Workflow for Clinical Trials

Caption: Generalized workflow for the this compound clinical trials.

Conclusion and Future Directions

The development of this compound was ultimately unsuccessful, with the drug failing to demonstrate sufficient efficacy in late-stage clinical trials for both insomnia and neuropsychiatric symptoms in dementia. However, the journey of this compound provides valuable insights for the field of drug development.

The initial preclinical data and early clinical results for insomnia were promising, highlighting the potential of selective 5-HT2A inverse agonism as a therapeutic strategy. The later repurposing for dementia-related symptoms, while ultimately not successful, was based on a sound scientific rationale.

The discontinuation of this compound underscores the challenges of translating preclinical findings and early clinical signals into robust efficacy in larger patient populations. It also highlights the complexities of developing treatments for central nervous system disorders. Despite its failure, the research conducted on this compound has contributed to a better understanding of the role of the 5-HT2A receptor in sleep and neuropsychiatric disorders, and may inform the development of future therapies targeting this pathway. The detailed experimental protocols and clinical trial designs employed in its development can serve as a valuable resource for researchers in the field.

References

In Vitro Binding Affinity of Nelotanserin for the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Nelotanserin for the 5-hydroxytryptamine 2A (5-HT2A) receptor. It includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the associated signaling pathway and experimental workflows.

Core Quantitative Data: this compound Binding Affinity

This compound demonstrates a high affinity and selectivity for the human 5-HT2A receptor. Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Functional activity is often expressed as the half-maximal inhibitory concentration (IC50) in cellular assays.

| Parameter | Receptor | Value (nM) | Assay Type | Cell Line |

| Ki | Human 5-HT2A | 0.35 | Radioligand Binding | HEK293 |

| Ki | Human 5-HT2C | 100 | Radioligand Binding | HEK293 |

| Ki | Human 5-HT2B | 2000 | Radioligand Binding | HEK293 |

| IC50 | Human 5-HT2A | 1.7 | Inositol Phosphate Accumulation | - |

| IC50 | Human 5-HT2C | 79 | Inositol Phosphate Accumulation | - |

| IC50 | Human 5-HT2B | 791 | Inositol Phosphate Accumulation | - |

Data compiled from publicly available pharmacological studies.[1]

These data highlight this compound's potent interaction with the 5-HT2A receptor, with a significantly lower affinity for the 5-HT2C and 5-HT2B receptor subtypes, indicating its high selectivity.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

a. Cell Membrane Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured to ~80-90% confluency.

-

Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.

-

Lysis: The cell suspension is centrifuged, and the pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

Final Preparation: The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

b. Competition Binding Assay:

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

Cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

-

A fixed concentration of a radiolabeled antagonist, typically [3H]ketanserin (e.g., 0.5 nM).

-

Varying concentrations of unlabeled this compound.

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to act as an inverse agonist at the Gq-coupled 5-HT2A receptor by quantifying the reduction in the production of the second messenger inositol phosphate.

a. Cell Preparation:

-

Cell Seeding: Cells expressing the 5-HT2A receptor are seeded into 96-well plates and cultured to an appropriate confluency.

-

Labeling (if using radiolabeling): Cells are incubated with myo-[3H]inositol in an inositol-free medium to incorporate the radiolabel into the cellular phosphoinositide pool.

-

Washing: The labeling medium is removed, and the cells are washed with a suitable buffer.

b. Assay Procedure:

-

Pre-incubation: Cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).

-

Compound Addition: Varying concentrations of this compound are added to the wells. To measure inverse agonism, the assay is performed in the absence of a 5-HT2A agonist to assess the effect on the constitutive activity of the receptor.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP accumulation.

-

Lysis and Detection: The reaction is stopped by adding a lysis buffer. The amount of accumulated IP1 is then quantified. This can be done through various methods, including:

-

Radiometric detection: Anion exchange chromatography is used to separate the radiolabeled inositol phosphates, which are then quantified by scintillation counting.

-

Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

c. Data Analysis: The results are plotted as a concentration-response curve, and the IC50 value, representing the concentration of this compound that causes a 50% reduction in the basal IP accumulation, is determined.

Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor Gq signaling pathway and the inhibitory effect of this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate Accumulation Assay Workflow

Caption: Workflow for an inositol phosphate accumulation functional assay.

References

Pharmacokinetic Profile of Nelotanserin in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelotanserin is a potent and selective 5-HT2A receptor inverse agonist that has been investigated for various neurological and psychiatric disorders. Understanding its pharmacokinetic (PK) properties in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide synthesizes the available public data on the pharmacokinetics of this compound in animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters

The primary source of quantitative pharmacokinetic data for this compound in animal models comes from studies conducted in male Sprague-Dawley rats. Following a single oral administration of a 10 mg/kg dose, plasma and brain concentrations of this compound were determined. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following a Single 10 mg/kg Oral Dose.[1]

| Parameter | Plasma | Brain |

| Cmax (ng/mL or ng/g) | 928 | 362 |

| Tmax (h) | 4.0 | 4.0 |

| AUC (ng·h/mL or ng·h/g) | 5150 | 1600 |

| Half-life (t½) (h) | 3.5 | 2.6 |

| Brain-to-Plasma Ratio | - | ~0.4 |

Note: Data for other animal species, such as mice, dogs, or non-human primates, are not publicly available in the cited literature. Furthermore, information regarding the oral bioavailability, metabolic pathways, and excretion routes of this compound in any animal model is not detailed in the available resources.

Experimental Protocols

The pharmacokinetic data presented above were obtained through a specific experimental protocol, the details of which are crucial for the interpretation and potential replication of the findings.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats[1].

-

Supplier: Harlan[1].

-

Housing: Temperature and light-controlled environment with ad libitum access to food and water[1].

-

Drug Formulation: this compound was formulated in 80% Tween 80 and 20% phosphate-buffered saline[1].

-

Route of Administration: Oral gavage.

-

Dose: 10 mg/kg.

Sample Collection and Analysis

-

Matrices: Heparinized plasma and brain tissue were collected.

-

Analytical Method: A selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify this compound in the collected samples. Specific details of the LC-MS/MS method, such as the type of column, mobile phase composition, and mass spectrometer settings, are not provided in the available literature.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the pharmacokinetic evaluation of this compound, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism as a 5-HT2A inverse agonist.

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Discussion and Limitations

The available data provides a foundational understanding of this compound's pharmacokinetic profile in rats. The compound is orally absorbed and penetrates the brain, which is a critical characteristic for a centrally acting drug. The parallel time course of plasma and brain concentrations suggests a relatively rapid equilibrium between these compartments.

However, the lack of publicly available data on several key pharmacokinetic aspects represents a significant limitation. Specifically:

-

Interspecies Variability: Without pharmacokinetic data from other species, it is challenging to perform interspecies scaling to predict human pharmacokinetics accurately.

-

Absolute Bioavailability: The absence of intravenous administration data in the available studies prevents the calculation of absolute oral bioavailability.

-

Metabolism and Excretion: A comprehensive understanding of a drug's safety and potential for drug-drug interactions requires detailed knowledge of its metabolic pathways and excretion routes. This information for this compound is not available in the public domain.

Conclusion

This technical guide summarizes the currently accessible pharmacokinetic data for this compound in animal models. While the information for Sprague-Dawley rats provides a valuable starting point, a more complete preclinical pharmacokinetic profile, encompassing multiple species and detailing bioavailability, metabolism, and excretion, would be necessary for a comprehensive assessment of the compound's properties. Further research and publication of these data are warranted to fully elucidate the pharmacokinetic characteristics of this compound.

References

The Inverse Agonist Nelotanserin: A Technical Guide to its Impact on 5-HT2A Receptor Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelotanserin is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1][2] As a G-protein coupled receptor (GPCR), the 5-HT2A receptor is a key player in a multitude of physiological processes, and its dysregulation has been implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth analysis of this compound's effects on the downstream signaling pathways of the 5-HT2A receptor, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved molecular cascades.

Core Mechanism of Action: Inverse Agonism at the 5-HT2A Receptor

This compound exerts its pharmacological effects by binding to the 5-HT2A receptor and stabilizing it in an inactive conformation. This not only blocks the action of agonists like serotonin but also reduces the receptor's basal, constitutive activity. The primary and best-characterized downstream consequence of this inverse agonism is the attenuation of the Gq/11 signaling pathway.

Quantitative Analysis of this compound's Receptor Binding and Functional Potency

The affinity and functional potency of this compound at serotonin 2A, 2C, and 2B receptors have been quantified through radioligand binding and inositol phosphate (IP) accumulation assays.[1][2] The data clearly demonstrates this compound's high affinity and selectivity for the 5-HT2A receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) in IP Accumulation Assay |

| Human 5-HT2A | 0.35 | 1.7 (full inverse agonist) |

| Human 5-HT2C | 100 | 79 (partial inverse agonist) |

| Human 5-HT2B | 2000 | 791 (weak inverse agonist) |

Table 1: Summary of this compound's Binding Affinity and Functional Potency at 5-HT Receptor Subtypes.[2]

Downstream Signaling Pathways

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound effectively suppresses this cascade.

Putative Effects on β-Arrestin and ERK Signaling Pathways

While direct experimental data for this compound's influence on β-arrestin recruitment and Extracellular signal-regulated kinase (ERK) phosphorylation is currently lacking in the public domain, the known pharmacology of 5-HT2A receptor inverse agonists allows for informed hypotheses.

β-Arrestin Pathway: Typically, agonist binding to the 5-HT2A receptor promotes the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. As an inverse agonist, this compound would be expected to prevent or reduce agonist-induced β-arrestin recruitment.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Nelotanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelotanserin, also known as APD-125, is a potent and selective inverse agonist of the serotonin 5-HT2A receptor.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented to support researchers in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a phenylurea derivative with a substituted pyrazole moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | [1] |

| Synonyms | APD-125, APD125 | [2] |

| CAS Number | 839713-36-9 | |

| Chemical Formula | C18H15BrF2N4O2 | |

| Molecular Weight | 437.24 g/mol | |

| SMILES String | CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic strategy, which involves the preparation of two key intermediates followed by their coupling to form the final product. The overall synthetic workflow is depicted below.

Experimental Protocol for the Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine with 2,4-difluorophenyl isocyanate.

Materials:

-

3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine

-

2,4-difluorophenyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add 2,4-difluorophenyl isocyanate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white to off-white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Pharmacological Profile

This compound is a potent and selective inverse agonist of the 5-HT2A receptor. Its binding affinity and functional activity have been characterized at various serotonin receptor subtypes.

Receptor Binding Affinity

The binding affinity of this compound for human 5-HT2A, 5-HT2C, and 5-HT2B receptors was determined using radioligand binding assays.

| Receptor | Radioligand | Ki (nM) | Source |

| 5-HT2A | [³H]Ketanserin | 0.43 | |

| 5-HT2C | [³H]Mesulergine | 100 | |

| 5-HT2B | [³H]LSD | >1000 |

Functional Activity

The functional activity of this compound was assessed using inositol phosphate (IP) accumulation assays, which measure the ability of a compound to inhibit the Gq-mediated signaling pathway upon receptor activation.

| Receptor | Assay Type | IC50 (nM) | Source |

| 5-HT2A | IP Accumulation | 0.88 | |

| 5-HT2C | IP Accumulation | 110 | |

| 5-HT2B | IP Accumulation | >10,000 |

Signaling Pathway of this compound

This compound exerts its pharmacological effects by acting as an inverse agonist at the 5-HT2A receptor, which is a Gq-coupled receptor. Inverse agonism by this compound reduces the constitutive activity of the receptor, thereby decreasing the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).

Detailed Experimental Protocols for Pharmacological Assays

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

[³H]Ketanserin as the radioligand.

-

This compound at various concentrations.

-

Serotonin or a known 5-HT2A antagonist (e.g., ketanserin) for determining non-specific binding.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and cell membranes.

-

Non-specific binding wells: A high concentration of a competing ligand (e.g., 10 µM serotonin), [³H]Ketanserin, and cell membranes.

-

Competition wells: Dilutions of this compound, [³H]Ketanserin, and cell membranes.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This protocol outlines a method to measure the functional inverse agonist activity of this compound at the 5-HT2A receptor.

Materials:

-

Cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

-

This compound at various concentrations.

-

A 5-HT2A receptor agonist (e.g., serotonin) for stimulating IP production.

-

IP1 HTRF assay kit (or a similar kit for detecting inositol phosphates).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells in 384-well white microplates and allow them to grow to near confluency.

-

On the day of the assay, wash the cells with stimulation buffer.

-

Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Stimulate the cells by adding a sub-maximal concentration (e.g., EC80) of a 5-HT2A agonist. For measuring inverse agonism, no agonist is added in the test wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Lyse the cells and detect the accumulated IP1 according to the manufacturer's instructions of the HTRF assay kit. This typically involves adding a lysis buffer containing IP1-d2 and an anti-IP1 cryptate conjugate.

-

Incubate the plate at room temperature for 60 minutes to allow for the HTRF reaction to occur.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the IC50 value for this compound's inhibition of agonist-stimulated IP accumulation or its ability to reduce basal IP levels (inverse agonism) using non-linear regression.

Conclusion

This compound is a well-characterized 5-HT2A inverse agonist with a defined chemical structure and a reproducible synthetic route. The pharmacological data clearly demonstrate its high potency and selectivity for the 5-HT2A receptor. The detailed protocols provided in this guide offer a valuable resource for researchers working on the development of new therapeutics targeting the serotonergic system.

References

- 1. Discovery of 1-[3-(4-bromo-2-methyl-2h-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (this compound) and related 5-hydroxytryptamine2A inverse agonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonin 5-HT2A Inverse Agonist Nelotanserin: A Technical Review for Drug Development Professionals

An In-depth Guide to Preclinical and Clinical Findings

Nelotanserin is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor that has been investigated for various neurological and psychiatric conditions, including insomnia, Lewy body dementia, and Parkinson's disease dementia. This technical guide provides a comprehensive overview of the published data on this compound, with a focus on its pharmacological profile, experimental evaluation, and clinical trial outcomes.

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to the 5-HT2A receptor and reducing its constitutive activity. This inverse agonism at the 5-HT2A receptor, a Gq-coupled G protein receptor, is thought to modulate downstream signaling pathways, leading to its therapeutic effects.[1] The blockade of this stimulatory pathway in the central nervous system is central to its mechanism.[2]

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the 5-HT2A receptor.

Receptor Binding and Functional Activity

| Parameter | Value | Species | Assay Type | Reference |

| 5-HT2A Potency | Low Nanomolar | Human | Radioligand Binding & Inositol Phosphate Accumulation | [3] |

| 5-HT2C Selectivity | >30-fold vs 5-HT2A | Human | Radioligand Binding & Inositol Phosphate Accumulation | [3] |

| 5-HT2B Selectivity | >5000-fold vs 5-HT2A | Human | Radioligand Binding & Inositol Phosphate Accumulation | [3] |

Pharmacokinetics

| Parameter | Value | Species | Dosing | Reference |

| Absorption | Rapid | Human | Oral | |

| Tmax | ~1 hour | Human | Oral | |

| Absorption Profile | Dose-limited absorption starting at 80 mg | Human | Oral (10-160 mg) |

Preclinical Studies

Preclinical investigations in animal models have been instrumental in characterizing the in vivo effects of this compound.

Rodent Models of Insomnia

In rats, oral administration of this compound demonstrated significant effects on sleep architecture. It was shown to prevent hypolocomotion induced by the 5-HT2A agonist (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). Furthermore, this compound led to increased sleep consolidation, an increase in total non-rapid eye movement (NREM) sleep time, and enhanced deep sleep, as indicated by a rise in electroencephalogram (EEG) delta power. These effects were sustained even after repeated subchronic dosing.

Primate Models of Parkinson's Disease

In a study involving MPTP-lesioned marmosets, a model for Parkinson's disease, this compound was evaluated for its potential to alleviate L-DOPA-induced dyskinesia.

| Dose | Peak Dose Dyskinesia Reduction | Global Dyskinesia Reduction | Impact on L-DOPA Antiparkinsonian Action | Reference |

| 0.1 mg/kg | No significant effect | No significant effect | None | |

| 0.3 mg/kg | 47% (P < 0.05) | 40% (P < 0.01) | None | |

| 1 mg/kg | 69% (P < 0.001) | 55% (P < 0.001) | None |

Murine Models of Nicotine Withdrawal

The effects of this compound on nicotine dependence were investigated in mice. The drug dose-dependently reduced somatic signs of nicotine withdrawal and attenuated thermal hyperalgesia associated with nicotine abstinence. However, it did not affect anxiety-like behavior or nicotine reward as measured by the conditioned place preference test.

Clinical Development

This compound has been evaluated in several clinical trials for various indications.

Insomnia

In a post-nap insomnia model in healthy human subjects, this compound doses up to 40 mg significantly improved measures of sleep consolidation. This included a decrease in the number of stage shifts, a reduction in awakenings after sleep onset, a lower microarousal index, and a decreased number of sleep bouts, with a corresponding increase in sleep bout duration. Notably, total sleep time and sleep onset latency were not affected. Subjective pharmacodynamic effects the morning after dosing were minimal, with no functional impact on psychomotor skills or memory. EEG effects, consistent with vigilance-lowering, were observed within 2 to 4 hours after dosing.

Lewy Body Dementia (LBD) and Parkinson's Disease Dementia (PDD)

This compound was investigated for the treatment of visual hallucinations and REM Sleep Behavior Disorder (RBD) in patients with LBD and PDD.

A Phase 2, double-blind, randomized, placebo-controlled crossover study (NCT02640729) was conducted in approximately 20 subjects with DLB or PDD experiencing frequent visual hallucinations. Preliminary results from an interim analysis of 11 patients suggested a statistically significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II + III for this compound compared to placebo. However, secondary endpoints measuring episodes of hallucinations did not show a statistically significant difference.

Another Phase 2 study (NCT02708186) evaluated this compound for the treatment of RBD in subjects with DLB or PDD. This double-blind, randomized, placebo-controlled, parallel-arm study randomized subjects to receive this compound or placebo for 28 days. The primary efficacy endpoint, a reduction in the frequency of RBD events as measured by sleep laboratory video assessment, was not met. Despite the negative topline results, the drug was generally well-tolerated, and secondary efficacy measures suggested some biological activity consistent with its mechanism of action. Ultimately, further clinical development of this compound for these indications was not pursued by the sponsor.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings.

Radioligand Binding and Functional Assays

The initial characterization of this compound's binding affinity and functional activity at serotonin receptors was performed using standard in vitro pharmacological assays.

For functional activity, inositol phosphate accumulation assays were utilized.

References

- 1. This compound, a selective 5-HT2A receptor inverse agonist, attenuates aspects of nicotine withdrawal but not reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Nelotanserin Dosage for In Vivo Rodent Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of nelotanserin in in vivo rodent models. The document outlines effective dosages, detailed experimental protocols, and the underlying mechanism of action.

Introduction

This compound is a potent and selective 5-HT2A receptor inverse agonist.[1][2] Unlike a neutral antagonist which only blocks agonist activity, an inverse agonist like this compound reduces the constitutive or basal activity of the receptor.[3] This mechanism is crucial for its therapeutic effects. In rodent models, this compound has been shown to promote sleep consolidation, increase deep sleep, and reduce withdrawal symptoms from nicotine.[1][4] These notes summarize key dosage information from various studies to guide future preclinical research.

Quantitative Data Summary: Dosage and Administration

The following tables provide a summary of this compound dosages used in various rodent and primate studies, facilitating easy comparison of experimental parameters.

Table 1: this compound Dosage in Rat Models

| Model/Application | Species/Strain | Dosage Range | Route of Admin. | Frequency | Key Findings & Reference |

| Sleep Regulation | Sprague-Dawley | 1.0, 3.0, 10.0 mg/kg | Oral (p.o.) | Acute & Subchronic (5 days) | Increased NREM sleep consolidation and EEG delta power. No tolerance observed. |

| 5-HT2A Agonist Challenge | Sprague-Dawley | 1.0 - 10.0 mg/kg | Oral (p.o.) | Single Dose | Dose-dependently prevented DOI-induced hypolocomotion. |

| Pharmacokinetics | Sprague-Dawley | 10 mg/kg | Oral (p.o.) | Single Dose | Brain concentrations paralleled plasma levels. |

Table 2: this compound Dosage in Mouse Models

| Model/Application | Species/Strain | Dosage Range | Route of Admin. | Frequency | Key Findings & Reference |

| Nicotine Withdrawal | ICR Mice | 10, 30 mg/kg | Oral (p.o.) | Single Dose | Dose-dependently reduced somatic withdrawal signs and thermal hyperalgesia. |

| Nicotine Reward (CPP) | ICR Mice | 3, 10, 30 mg/kg | Oral (p.o.) | Daily (5 days) | Failed to reduce nicotine preference in the Conditioned Place Preference test. |

Table 3: this compound Dosage in Non-Human Primate Models

| Model/Application | Species/Strain | Dosage Range | Route of Admin. | Frequency | Key Findings & Reference |

| L-DOPA-induced Dyskinesia | Common Marmoset | 0.1, 0.3, 1.0 mg/kg | Subcutaneous (s.c.) | Single Dose | 0.3 and 1.0 mg/kg doses significantly reduced peak and global dyskinesia without affecting L-DOPA's anti-parkinsonian effects. |

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

This protocol is suitable for studies investigating sleep, nicotine withdrawal, or agonist-challenge models.

1. Materials:

- This compound powder

- Vehicle: Tween 80 and sterile water or 0.5% methylcellulose in water.

- Sterile saline (0.9% NaCl)

- Sonicator or vortex mixer

- Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

- Analytical balance and weighing paper

- Graduated cylinders and conical tubes

2. Drug Preparation:

- Vehicle Preparation: A common vehicle for this compound suspension is a 4:1 ratio of Tween 80 to sterile water. To prepare 10 mL of this vehicle, mix 8 mL of Tween 80 with 2 mL of sterile water.

- This compound Suspension:

- Calculate the total amount of this compound required based on the highest dose and number of animals.

- Weigh the this compound powder accurately.

- Prepare a stock solution at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse receiving 0.25 mL).

- Add the powder to a conical tube. Add a small amount of the vehicle and vortex to create a paste.

- Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a fine, uniform suspension.

- Prepare fresh on the day of the experiment.

3. Administration Procedure:

- Weigh each animal immediately before dosing to calculate the precise volume to be administered (typically at a volume of 10 ml/kg body weight).

- Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

- Measure the correct volume of the drug suspension into a syringe fitted with an oral gavage needle.

- Insert the gavage needle gently into the esophagus. Do not force the needle if resistance is met.

- Slowly dispense the liquid.

- Return the animal to its cage and monitor for any immediate adverse reactions.

This protocol is adapted from studies on L-DOPA-induced dyskinesia.

1. Materials:

- This compound powder

- Appropriate sterile vehicle (e.g., sterile saline, DMSO, or a combination, depending on solubility)

- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

- Vortex mixer and/or sonicator

2. Drug Preparation:

- Determine the appropriate vehicle for subcutaneous injection. This may require pilot solubility tests.

- Weigh the required amount of this compound for the desired concentration.

- Dissolve or suspend the powder in the sterile vehicle using a vortex mixer or sonicator until a homogenous solution or fine suspension is achieved.

- Draw the calculated dose volume into the sterile syringe.

3. Administration Procedure:

- Weigh the marmoset to ensure accurate dosing.

- Gently restrain the animal.

- Lift a fold of skin between the shoulder blades (scruff).

- Insert the needle into the base of the skin fold, parallel to the body.

- Administer the dose and gently withdraw the needle.

- Return the animal to its enclosure and observe its behavior.

Visualization of Pathways and Workflows

This compound acts as an inverse agonist at the 5-HT2A receptor. This Gq-protein coupled receptor, when activated by serotonin (5-HT), initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately increases neuronal excitability. This compound binds to the receptor and reduces its basal, constitutive activity, thereby decreasing downstream signaling even in the absence of the natural agonist (5-HT).

Caption: this compound's inverse agonism on the 5-HT2A signaling pathway.

A typical in vivo study using this compound follows a structured workflow to ensure reproducibility and validity of the results. This involves careful preparation, precise execution of the experiment, and thorough analysis of the collected data.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]